molecular formula C19H22N4O2S B2913735 N'-cyclohexyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899969-42-7

N'-cyclohexyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2913735
CAS No.: 899969-42-7
M. Wt: 370.47
InChI Key: WSLIAHSUBGARGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an ethanediamide moiety at position 3. The ethanediamide group is further modified with a cyclohexyl substituent, contributing to its lipophilicity and conformational stability.

Properties

IUPAC Name

N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-18(20-13-7-3-1-4-8-13)19(25)21-17-15-11-26-12-16(15)22-23(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLIAHSUBGARGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Structure

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The cyclohexyl and phenyl groups contribute to its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C₁₈H₂₃N₃S
  • Molecular Weight: 321.46 g/mol
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Activity : The thieno[3,4-c]pyrazole framework has been associated with antimicrobial effects against various bacterial strains. This may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives of thienopyrazoles have shown potential in reducing inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger.

In Vivo Studies

Limited in vivo studies have been conducted; however, related compounds have shown promise in animal models for various conditions, including:

  • Pain Relief : Some thienopyrazole derivatives have demonstrated analgesic properties in rodent models.
  • Tumor Growth Inhibition : Initial findings suggest that certain derivatives can inhibit tumor growth in xenograft models.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several thienopyrazole derivatives using DPPH radical scavenging assays. The results indicated that the presence of electron-donating groups significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Standard (Ascorbic Acid)85%
N'-cyclohexyl-N-{2-phenyl-...}72%
Other Derivative A65%

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of N'-cyclohexyl-N-{2-phenyl-...} against several bacterial strains using the agar well diffusion method. The findings are summarized below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
Target Compound C₁₉H₂₁N₄O₂S ~369.07 Cyclohexyl (N'), Phenyl (C2) Thienopyrazole core, no sulfonyl groups
BG14733 (from ) C₂₀H₂₆N₄O₂S 386.51 3-Methylbutyl (N'), 2,4-Dimethylphenyl (C2) Bulkier alkyl chain, dimethylphenyl substitution
CAS 899733-57-4 (from ) C₁₈H₁₉FN₄O₄S 406.40 Cyclopentyl (N'), 4-Fluorophenyl (C2), Sulfonyl (C5) Fluorine atom, sulfonyl group enhances polarity
Thieno[3,4-c]pyrazol-3-yl acetamide () Not specified Not specified Varied N-substituents (patented derivatives) Autotaxin inhibition demonstrated

Key Observations :

  • Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity compared to BG14733’s 3-methylbutyl chain, which may improve membrane permeability but reduce aqueous solubility. The phenyl group at C2 in the target compound may engage in π-π stacking with aromatic residues in enzyme binding pockets, a feature shared with BG14733 and CAS 899733-57-4.

Research Findings and Implications

Crystallographic and Computational Studies

  • Software such as SHELXL () and ORTEP-III () are widely used for crystallographic refinement and molecular visualization. These tools could resolve the target compound’s crystal structure, enabling precise analysis of its binding interactions.
  • Comparative molecular docking studies with autotaxin (using the patented derivatives in as references) could elucidate the target compound’s binding mode and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.